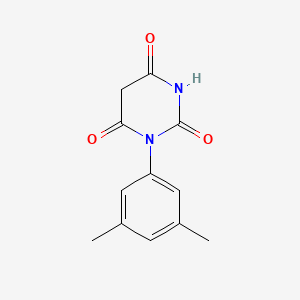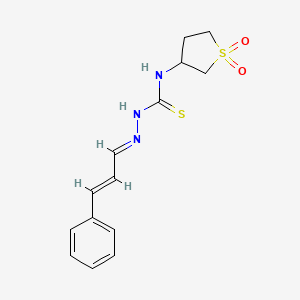![molecular formula C13H14N2O2 B6128083 3-{[(1-phenylethyl)amino]methylene}-2,4-pyrrolidinedione](/img/structure/B6128083.png)
3-{[(1-phenylethyl)amino]methylene}-2,4-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(1-phenylethyl)amino]methylene}-2,4-pyrrolidinedione, also known as N-phenylacetyl-L-prolylglycine ethyl ester (Noopept), is a synthetic nootropic compound that has been found to improve cognitive function. It was first developed in Russia in the 1990s and has since gained popularity as a cognitive enhancer.
Mecanismo De Acción
Noopept works by modulating the activity of several neurotransmitters in the brain, including glutamate and acetylcholine. It also increases the production of brain-derived neurotrophic factor (BDNF), which is a protein that helps promote the growth and survival of neurons.
Biochemical and Physiological Effects:
Noopept has been found to increase the density of AMPA receptors in the brain, which are involved in synaptic plasticity and memory formation. It also increases the levels of nerve growth factor (NGF) and BDNF, which help promote the growth and survival of neurons. Additionally, it has been found to have antioxidant and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Noopept has several advantages for lab experiments, including its ability to improve cognitive function and its neuroprotective effects. However, it also has limitations, such as its potential to interact with other drugs and its lack of long-term safety data.
Direcciones Futuras
There are several future directions for research on Noopept, including its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, more research is needed to determine the long-term safety and efficacy of Noopept, as well as its potential interactions with other drugs.
Métodos De Síntesis
Noopept is synthesized through a combination of chemical reactions, including the condensation of 3-{[(1-phenylethyl)amino]methylene}-2,4-pyrrolidinedioneyl-L-prolylglycine and ethyl ester. The final product is a white crystalline powder that is soluble in water.
Aplicaciones Científicas De Investigación
Noopept has been extensively studied for its cognitive-enhancing properties. It has been found to improve memory, learning, and attention span. It also has neuroprotective effects, which may help prevent age-related cognitive decline and neurodegenerative diseases.
Propiedades
IUPAC Name |
3-hydroxy-4-(1-phenylethyliminomethyl)-1,2-dihydropyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9(10-5-3-2-4-6-10)14-7-11-12(16)8-15-13(11)17/h2-7,9,16H,8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCOUWBVOVKUGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N=CC2=C(CNC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-fluorobenzyl)-N-[3-(1H-tetrazol-1-yl)phenyl]prolinamide](/img/structure/B6128003.png)
![2-(4-chlorobenzyl)-N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B6128011.png)
![2-{2-[(1,2-dimethylpropylidene)hydrazono]-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B6128017.png)
![N-methyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B6128025.png)

![(3aS*,6aR*)-3-[3-(4-fluorophenyl)propyl]-5-(2-pyridinylmethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B6128041.png)
![1-ethyl-8,9-dimethoxy-1,10b-dimethyl-1,5,6,10b-tetrahydro[1,3]oxazolo[4,3-a]isoquinolin-3-one](/img/structure/B6128049.png)
![(1-{[1-(1-phenyl-3-pyrrolidinyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol bis(trifluoroacetate) (salt)](/img/structure/B6128063.png)
![1-cyclohexyl-4-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B6128070.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-3-(2-isoxazolidinyl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6128075.png)

![3-amino-N-(2-furylmethyl)-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6128086.png)
![2-[(benzylthio)acetyl]-N-(2,4-dichlorophenyl)hydrazinecarbothioamide](/img/structure/B6128095.png)
![2-{1-(2-fluorobenzyl)-4-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6128113.png)